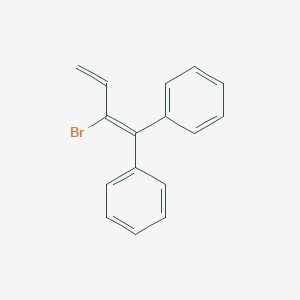
1,1'-(2-Bromobuta-1,3-diene-1,1-diyl)dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(2-Bromobuta-1,3-diene-1,1-diyl)dibenzene is an organic compound characterized by the presence of a bromine atom attached to a butadiene moiety, which is further linked to two benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(2-Bromobuta-1,3-diene-1,1-diyl)dibenzene typically involves the reaction of 2-bromobuta-1,3-diene with benzene derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 1,1-dibromo-1-alkenes react with phenyl boronic acids in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product.
Chemical Reactions Analysis
Types of Reactions: 1,1’-(2-Bromobuta-1,3-diene-1,1-diyl)dibenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Addition Reactions: The diene moiety can participate in 1,2- and 1,4-addition reactions with halogens and hydrogen halides.
Polymerization: The compound can undergo polymerization reactions to form polymers with specific configurations.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Substitution: Products where the bromine atom is replaced by other functional groups.
Addition: 1,2- and 1,4-addition products depending on the reaction conditions.
Scientific Research Applications
1,1’-(2-Bromobuta-1,3-diene-1,1-diyl)dibenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its potential use in drug development and medicinal chemistry.
Industry: Utilized in the production of specialty polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1’-(2-Bromobuta-1,3-diene-1,1-diyl)dibenzene involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with nucleophiles and electrophiles, facilitating various chemical transformations.
Pathways Involved: The diene moiety allows for conjugated addition reactions, while the bromine atom enables substitution reactions.
Comparison with Similar Compounds
1,3-Dibromopropane: Another brominated compound with different reactivity and applications.
(4-Bromobuta-1,3-dien-1-yl)benzene: A structurally similar compound with variations in the position of the bromine atom.
Properties
CAS No. |
51752-41-1 |
|---|---|
Molecular Formula |
C16H13Br |
Molecular Weight |
285.18 g/mol |
IUPAC Name |
(2-bromo-1-phenylbuta-1,3-dienyl)benzene |
InChI |
InChI=1S/C16H13Br/c1-2-15(17)16(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h2-12H,1H2 |
InChI Key |
ZVPACIRFPCAXKH-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















